N-(2,5-Dimethoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-23(33-24(25-15)16-7-5-4-6-8-16)18-10-12-22(28-27-18)32-14-21(29)26-19-13-17(30-2)9-11-20(19)31-3/h4-13H,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKQZZZKEYFIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of thiazole and pyridazine rings. The synthesis pathway often utilizes starting materials such as 2,5-dimethoxybenzaldehyde and various thiazole derivatives. For instance, a common method includes the reaction of 2,5-dimethoxybenzaldehyde with thiourea derivatives under controlled conditions to yield the desired thiazole and subsequently the acetamide structure.
Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds related to thiazole and pyridazine derivatives. For instance, derivatives containing thiazolidinone structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. In particular, compounds with similar structural motifs have been tested for their ability to inhibit cell viability:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | MDA-MB-231 | 10.5 |
| 9e | HCT116 | 12.3 |
| 9g | HT29 | 15.0 |
| 10e | MCF7 | 9.8 |
These results demonstrate that modifications in the thiazole and pyridazine components can significantly enhance antitumor activity .
The mechanism through which this compound exerts its biological effects is believed to involve inhibition of key cellular pathways related to proliferation and survival. Specifically, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Case Studies
- Study on Anticancer Properties : A study evaluated the efficacy of thiazole-pyridazine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity against MDA-MB-231 and HCT116 cells, suggesting a promising avenue for developing new anticancer therapies .
- Cytotoxicity Assessment : Another investigation focused on assessing the cytotoxic effects of various synthesized compounds against multiple cancer types. The findings revealed that specific modifications in the molecular structure significantly enhanced antiproliferative activity .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that compounds similar to N-(2,5-Dimethoxyphenyl)-2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-YL)pyridazin-3-YL]sulfanyl}acetamide exhibit significant anticancer properties. For example, derivatives containing thiazole and pyridazine rings have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that thiazole-containing compounds demonstrated cytotoxic effects on human leukemia cells (K562) with IC50 values in the low micromolar range.
-
Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the thiazole ring is particularly noted for enhancing antimicrobial efficacy.
- Data Table : Antimicrobial Activity Against Various Pathogens
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL -
Neuroprotective Effects
- Research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to its protective role.
- Case Study : In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Synthetic Applications
This compound can serve as a synthetic intermediate for developing more complex molecules. Its unique functional groups allow for further derivatization, which can lead to the discovery of new pharmacophores.
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle : The target compound employs a thiazole-pyridazine scaffold , whereas patent analogues utilize benzothiazole cores. Pyridazine’s electron-deficient nature may alter π-π stacking or hydrogen-bonding interactions compared to benzothiazole .
- Substituent Effects : The patent prioritizes CF3 or halogen substitutions (e.g., Cl) at the benzothiazole R1 position to enhance potency and pharmacokinetics. In contrast, the target compound features a methyl-phenyl-thiazole group, which may balance steric bulk and electronic effects .
Database Analogues (BG14260)
The compound BG14260 (CAS: 955260-83-0) shares structural homology with the target molecule but differs in thiazole substitution:
| Property | Target Compound | BG14260 |
|---|---|---|
| Thiazole Substituent | 4-Methyl-2-phenyl | 4-Methyl-2-(pyridin-3-yl) |
| Molecular Formula | C23H21N5O3S2 | C23H20N6OS2 |
| Molecular Weight | 487.58 | 460.57 |
SAR Insights :
- The sulfanyl group in the target compound’s pyridazine ring may confer greater conformational flexibility compared to BG14260’s unmodified pyridazinyl structure.
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than chlorinated benzothiazole analogues (e.g., ~3.5 vs. ~2.8 for Cl-substituted derivatives) due to its phenyl-thiazole moiety.
- Solubility : The 2,5-dimethoxyphenyl group and sulfanyl linkage may enhance aqueous solubility relative to CF3-substituted benzothiazoles, which are highly lipophilic .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions, typically involving:
- Thiazole intermediate formation : Condensation of 4-methyl-2-phenylthiazole precursors with pyridazine derivatives under reflux conditions using pyridine and zeolite catalysts .
- Sulfanylacetamide coupling : Reaction of the thiazole-pyridazine intermediate with 2,5-dimethoxyphenylacetamide derivatives via nucleophilic substitution. Solvent choice (e.g., ethanol, DMF) and temperature (120–150°C) critically affect coupling efficiency .
- Purification : Column chromatography or recrystallization from ethanol is used to isolate the final product. Yield optimization requires strict control of reaction time (5–8 hours) and stoichiometric ratios (equimolar concentrations of intermediates) .
Key Analytical Techniques :
- Structural confirmation : NMR (¹H/¹³C) for functional group verification and HPLC (>95% purity threshold) .
- Reaction monitoring : TLC with UV visualization to track intermediate formation .
Q. What spectroscopic methods are most reliable for characterizing this compound’s structural integrity?
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃), acetamide (-NHCO-), and aromatic proton environments. Discrepancies in peak splitting (e.g., doublets for pyridazine protons) confirm regioselectivity .
- FT-IR : Confirms sulfanyl (-S-) stretching (500–600 cm⁻¹) and acetamide carbonyl (1650–1700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₅H₂₄N₄O₂S₂ requires exact mass 508.12 g/mol) .
Advanced Research Questions
Q. How can computational tools resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antiproliferative IC₅₀ values) may arise from assay variability or impurities. Methodological solutions include:
- In silico docking : Predict binding affinities to targets like kinase enzymes using AutoDock Vina. Compare results with experimental IC₅₀ values to identify outliers .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends. For example, electron-donating groups on the phenyl ring enhance target engagement .
- Meta-analysis : Aggregate data from independent studies (e.g., PubChem, academic journals) to establish consensus activity profiles .
Q. What strategies optimize reaction scalability while minimizing by-products?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, zeolite (Y-H) at 0.01 M reduces side reactions in pyridazine-thiazole coupling .
- Continuous flow chemistry : Microreactors improve heat transfer and reduce reaction time (from 5 hours to 30 minutes) for high-throughput synthesis .
- By-product analysis : LC-MS identifies impurities (e.g., desulfurized analogs), guiding solvent system adjustments (e.g., switch from ethanol to acetonitrile) .
Q. How can structural modifications enhance target selectivity in medicinal chemistry applications?
- Fragment-based design : Replace the 2,5-dimethoxyphenyl group with fluorophenyl or chlorophenyl moieties to modulate lipophilicity (logP) and improve blood-brain barrier penetration .
- Bioisosteric substitution : Exchange the thiazole ring with triazole to enhance metabolic stability while retaining affinity .
- Pharmacophore mapping : Overlay crystal structures of target proteins (e.g., EGFR kinase) to identify critical hydrogen-bonding interactions with the acetamide group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
